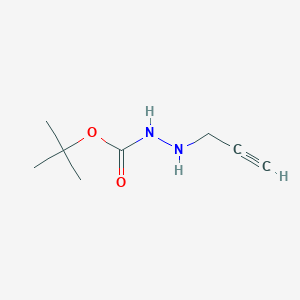![molecular formula C36H24I4N2 B13656612 N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that features a biphenyl core substituted with four iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Iodophenyl Groups: The iodophenyl groups are introduced via a halogenation reaction, where iodine is added to the phenyl rings under specific conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl groups can form strong interactions with these targets, leading to modulation of their activity. The biphenyl core provides a rigid scaffold that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetrakis(4-nitrophenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N,N’,N’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N,N’,N’-Tetrakis(4-ethynylphenyl)-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of iodophenyl groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a precursor for further functionalization in synthetic chemistry.
Properties
Molecular Formula |
C36H24I4N2 |
|---|---|
Molecular Weight |
992.2 g/mol |
IUPAC Name |
4-[4-(4-iodo-N-(4-iodophenyl)anilino)phenyl]-N,N-bis(4-iodophenyl)aniline |
InChI |
InChI=1S/C36H24I4N2/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H |
InChI Key |
VGIPCXJNSHVTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)N(C5=CC=C(C=C5)I)C6=CC=C(C=C6)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



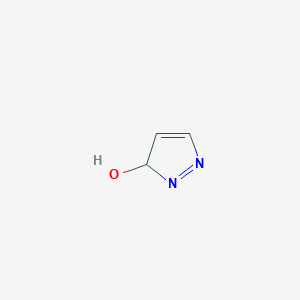
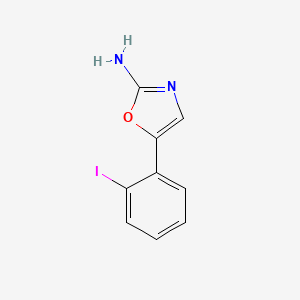
![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
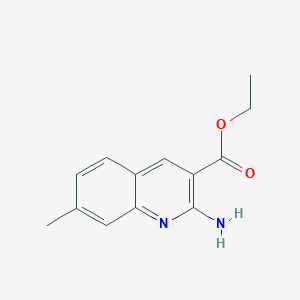
![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
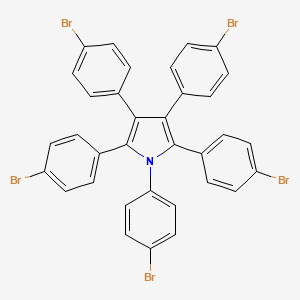
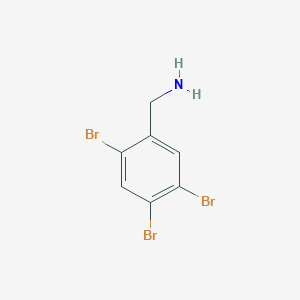
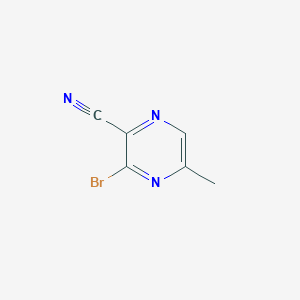
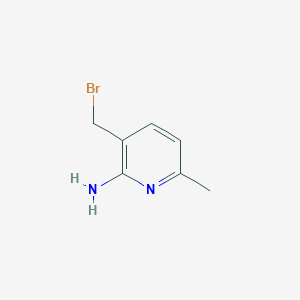
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
